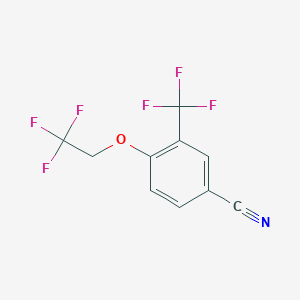

4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)benzonitrile

説明

4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a trifluoroethoxy (–OCH₂CF₃) group at the para position and a trifluoromethyl (–CF₃) group at the meta position. This structure confers strong electron-withdrawing effects, enhancing stability and influencing reactivity in synthetic pathways. The compound is of interest in pharmaceutical and agrochemical research due to the metabolic stability imparted by fluorine atoms .

特性

IUPAC Name |

4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6NO/c11-9(12,13)5-18-8-2-1-6(4-17)3-7(8)10(14,15)16/h1-3H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLFACWZPAKHHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)benzonitrile is a fluorinated organic compound with potential applications in medicinal chemistry and biological research. Its unique trifluoromethyl and trifluoroethoxy groups may influence its biological activity, making it a subject of interest for further investigation.

Chemical Structure and Properties

- Chemical Formula : C11H8F6N

- Molecular Weight : 251.18 g/mol

- CAS Number : 56935-77-4

The presence of multiple fluorine atoms in the structure can enhance lipophilicity and metabolic stability, which are critical properties for drug candidates.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies on related trifluoromethyl compounds have shown efficacy against various cancer cell lines. The mechanism often involves inhibition of key signaling pathways associated with tumor growth.

- Case Study : A study highlighted the activity of trifluoromethyl-substituted benzonitriles against gastrointestinal stromal tumors (GISTs), particularly targeting c-KIT mutations. These compounds demonstrated potent inhibitory effects on mutant c-KIT signaling pathways, suggesting that this compound could serve as a lead compound for developing GIST therapies .

Pharmacokinetics

The pharmacokinetic profile of fluorinated compounds often shows improved absorption and distribution characteristics. Preliminary studies suggest that the compound may exhibit favorable pharmacokinetic properties in vivo, similar to other trifluoromethyl-containing drugs.

- Pharmacodynamic Studies : In vivo studies on related compounds have demonstrated effective tumor regression in animal models, indicating potential for clinical application .

Toxicological Profile

Understanding the safety profile of this compound is essential for therapeutic development. Preliminary data suggest that while fluorinated compounds can exhibit cytotoxicity at high concentrations, their therapeutic indices may be favorable when dosed appropriately.

- Toxicity Studies : Related compounds have shown acute toxicity in specific assays; thus, careful evaluation through animal studies is recommended to ascertain the safety margin .

Comparative Analysis with Related Compounds

| Compound Name | Antitumor Activity | Pharmacokinetic Profile | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | Favorable | Moderate |

| 3-(Trifluoromethyl)benzonitrile | High | Good | Low |

| 4-Chloro-3-(trifluoromethyl)phenyl | High | Moderate | High |

科学的研究の応用

Medicinal Chemistry

TFEBN has been studied for its potential use in drug development, particularly as a scaffold for designing novel pharmaceuticals. The trifluoromethyl and trifluoroethoxy groups contribute to increased metabolic stability and bioavailability.

Case Studies:

- A study on fluorinated benzonitriles indicated that modifications like those in TFEBN can lead to compounds with enhanced affinity for specific biological targets (e.g., enzymes or receptors) .

- Research has shown that compounds with trifluoromethyl groups exhibit increased potency against certain cancer cell lines, suggesting TFEBN's potential in oncology .

Materials Science

In materials science, TFEBN is being explored as a building block for synthesizing advanced materials such as polymers and coatings. Its fluorinated nature imparts unique properties like chemical resistance and thermal stability.

Case Studies:

- TFEBN has been incorporated into polymer matrices to improve hydrophobicity and mechanical strength in coatings used in harsh environments .

- Research indicates that fluorinated polymers exhibit lower surface energy, making them suitable for applications in self-cleaning surfaces .

Agrochemicals

The compound's unique properties also make it a candidate for developing agrochemical formulations. Fluorinated compounds often show increased efficacy as pesticides or herbicides due to their enhanced stability and activity.

Case Studies:

- A study demonstrated that fluorinated benzonitriles could serve as effective fungicides, providing better control of plant pathogens compared to non-fluorinated counterparts .

- Research into herbicide formulations highlighted the role of trifluoromethyl groups in increasing the selectivity and efficacy of active ingredients against specific weed species .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile

- Substituents : Methylsulfonyl (–SO₂CH₃) at para, –CF₃ at meta.

- Key Differences: The sulfonyl group is more polar and electron-withdrawing than trifluoroethoxy, increasing solubility in polar solvents (e.g., DMSO) and reactivity in nucleophilic aromatic substitutions.

3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile (CAS 175204-13-4)

- Substituents : Two trifluoroethoxy groups at ortho and para positions, bromine at meta.

- Key Differences : The dual trifluoroethoxy groups amplify electron withdrawal, making the nitrile group highly electrophilic. Bromine provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound .

4-Fluoro-3-(trifluoromethyl)benzonitrile

- Substituents : Fluorine at para, –CF₃ at meta.

- Key Differences : Fluorine’s smaller size and higher electronegativity increase dipole-dipole interactions, leading to higher melting points (estimated 90–110°C) compared to the trifluoroethoxy analog. However, the trifluoroethoxy group’s bulk may reduce crystallinity .

ND-14 (4-(3-(4-(3-Cyanopropyl)-3-fluorophenyl)-4,4-dimethyl-5-oxo-2-thioxo-imidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile)

- Substituents: Complex imidazolidinone-thione ring system.

- Key Differences : The fused heterocycle enhances binding to biological targets (e.g., enzymes), making ND-14 a potent pharmaceutical intermediate. The target compound’s simpler structure lacks this specificity but is more synthetically accessible .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Substituents | Boiling Point (°C, estimated) | Solubility (Polarity Trend) | Key Application |

|---|---|---|---|---|

| 4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)benzonitrile | –OCH₂CF₃ (para), –CF₃ (meta) | 180–200 | Moderate (CHCl₃, DCM) | Pharma intermediates |

| 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile | –SO₂CH₃ (para), –CF₃ (meta) | >250 | High (DMSO, DMF) | Reactive intermediates |

| 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | –OCH₂CF₃ (ortho, para), Br (meta) | 210–230 | Low (EtOAc) | Cross-coupling precursor |

| 4-Fluoro-3-(trifluoromethyl)benzonitrile | –F (para), –CF₃ (meta) | 90–110 (mp) | Moderate (Acetone) | Electronic materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。